8-Bromoimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 7th position, contributing to its unique chemical and biological properties. Imidazo[1,2-A]pyridines are known for their diverse biological activities and are frequently employed as pharmacophores in medicinal chemistry, making them significant in drug discovery and development. The compound is recognized by its CAS number 1398504-22-7 and has been explored for applications in various scientific fields including medicinal chemistry, biology, and materials science .
The synthesis of 8-Bromoimidazo[1,2-A]pyridin-7-amine can be achieved through several approaches, with a notable method involving a chemodivergent strategy. This method utilizes α-bromoketones and 2-aminopyridines as starting materials. The reaction is facilitated by a one-pot tandem cyclization and bromination process, which is promoted by tert-butyl hydroperoxide in ethyl acetate without the need for a base. This method is advantageous as it simplifies the synthesis while maintaining high yields of the desired product .
The synthesis typically involves:
While specific industrial production methods are not extensively documented, scalable synthetic routes that utilize readily available materials are preferred to ensure efficiency in production .
The molecular formula of 8-Bromoimidazo[1,2-A]pyridin-7-amine is , with a molecular weight of approximately . The compound features a fused ring system typical of imidazo[1,2-A]pyridines.
8-Bromoimidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions:
For substitution reactions:
For cyclization reactions:
The products formed from these reactions vary based on the specific reagents and conditions used, allowing for the synthesis of diverse substituted imidazo[1,2-A]pyridines or fused heterocyclic compounds .
The mechanism of action for 8-Bromoimidazo[1,2-A]pyridin-7-amine involves its interaction with various molecular targets within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. This interaction is critical for its potential therapeutic applications against infections and other diseases such as cancer .
The physical properties of 8-Bromoimidazo[1,2-A]pyridin-7-amine include:
Key chemical properties include:
These properties are essential for determining its behavior in various chemical environments and applications in drug formulation and material science.
8-Bromoimidazo[1,2-A]pyridin-7-amine has several notable applications:
The imidazo[1,2-a]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over five decades. Early exploration focused on its benzodiazepine-like properties, particularly for anxiolytic applications, but the core’s versatility soon revealed broader therapeutic potential. A significant breakthrough emerged with the discovery that substituted derivatives could modulate central nervous system receptors, exemplified by zolpidem (an FDA-approved sedative-hypnotic targeting GABA_A receptors). The scaffold’s protonatable nitrogen and planar aromatic system facilitate strong, selective interactions with biological targets, driving sustained interest in its derivatization [4]. Patent landscapes reveal accelerating innovation, with the EP2190844B3 patent highlighting imidazo[1,2-a]pyridines as potent 5-HT2A serotonin receptor modulators for sleep disorders. This patent underscores systematic efforts to optimize substitutions at positions 6, 7, and 8 for enhanced receptor affinity and metabolic stability [5]. The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction further revolutionized access to diverse libraries of these fused bicyclic compounds, enabling rapid exploration of structure-activity relationships (SAR) for oncology targets like KRAS mutants .
Table 1: Historical Milestones of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
Time Period | Development Focus | Key Therapeutic Area | Example Compound/Approach |
---|---|---|---|
1970s-1980s | Benzodiazepine Mimetics | Anxiolytics/Sedatives | Early GABAergic agonists |
1990s-2000s | Receptor Subtype Selectivity | CNS Disorders | Zolpidem (GABA_A subtype selectivity) |
2010s-Present | Targeted Covalent Inhibitors | Oncology | KRAS G12C inhibitors via GBB reaction |
2010s-Present | GPCR Modulation | Neuropsychiatry | 5-HT2A antagonists (e.g., EP2190844B3 [5]) |
8-Bromoimidazo[1,2-a]pyridin-7-amine (Molecular Formula: C₇H₆BrN₃, PubChem CID: 71742372) represents a strategically functionalized derivative critical for constructing complex bioactive molecules. Its significance lies in the synergistic positioning of two orthogonal handles: the electron-deficient bromine at C8 and the nucleophilic primary amine at C7. This arrangement enables sequential modification via cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) and electrophilic functionalization, making it a versatile intermediate for generating targeted libraries [3] [4]. Recent applications highlight its value in covalent drug discovery. Researchers leverage the amine for installing acrylamide warheads or linkers, while the bromine permits introduction of pharmacophores enhancing target affinity. For example, in the development of KRAS G12C inhibitors, analogues derived from this scaffold demonstrated potent anticancer activity in NCI-H358 (lung cancer) cells by irreversibly binding to the mutant cysteine residue. Biochemical and docking studies confirm that the imidazo[1,2-a]pyridine core maintains optimal geometry for accessing the switch-II pocket of KRAS, with the C7/C8 substitutions fine-tuning hydrophobic interactions . Beyond oncology, the amine group facilitates derivatization into sulfonamides or carboxamides, crucial for enhancing blood-brain barrier penetration in CNS agents targeting serotonin receptors [5].
Bromination of the imidazo[1,2-a]pyridine ring system is not merely a synthetic handle but a strategic tool for optimizing electronic, steric, and pharmacokinetic properties. At position 8, bromine exerts distinct effects:
Table 2: Comparative Bioactivity Modulation by Bromine Position in Imidazo[1,2-a]pyridines
Position | Electrostatic Effect | Key Applications | Structural Impact |
---|---|---|---|
8-Bromo (e.g., 8-Bromoimidazo[1,2-a]pyridin-7-amine) | Electron-withdrawing, enhances electrophilicity at C7 | Covalent KRAS inhibitors ; 5-HT2A antagonists [5] | Enables sequential C7/C8 functionalization; stabilizes binding via halogen bonds |
6-Bromo (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) | Moderate electron-withdrawal | Building block for anticancer agents [4] | Distal bromine limits electronic synergy with C8-amine |
Unsubstituted | Balanced electron density | Broad screening libraries | Lacks halogen-specific interactions |
The synergy between the C8 bromine and C7 amine in 8-bromoimidazo[1,2-a]pyridin-7-amine creates a unique pharmacophore. The amine serves as a hydrogen-bond donor for target engagement, while bromine provides hydrophobic contact points and electronic tuning, collectively enhancing binding specificity and enabling covalent inhibitor design. This dual functionality underpins its growing adoption in lead optimization campaigns across diverse target classes [3] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1